molecular formula C13H16N2O3 B12354016 Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate

Cat. No.: B12354016
M. Wt: 248.28 g/mol
InChI Key: DKEBCCDSIJCPTE-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate is a chemical compound offered for research and development purposes. Structurally, it features a diazinane ring, a common motif in medicinal chemistry. Compounds with similar heterocyclic scaffolds, such as related 1,3,4-oxadiazin-2-ones, have been investigated for their potential as chiral auxiliaries in organic synthesis and have historically attracted interest for their effects on the central nervous system . The specific stereochemistry of the diazinane ring can be a critical factor in its application and reactivity . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a starting material for the development of novel pharmacologically active agents. Its structure provides multiple sites for chemical modification, making it a valuable intermediate in exploratory chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-2-18-13(17)10-8-14-11(15-12(10)16)9-6-4-3-5-7-9/h3-7,10-11,14H,2,8H2,1H3,(H,15,16)

InChI Key

DKEBCCDSIJCPTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC(NC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Lewis Acid Catalysts

Lewis acids enhance regioselectivity and reduce side reactions:

  • Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) :
    • Solvent : Ethanol
    • Conditions : Reflux for 2 hours
    • Yield : 92%.
  • Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O) :
    • Solvent : Solvent-free
    • Conditions : 80°C, 40 minutes
    • Yield : 90%.

These catalysts stabilize intermediates, improving cyclization efficiency.

Advanced Catalytic Systems

Heteropoly Acid-Clay Composites

Heteropoly acids (HPAs) immobilized on clay offer recyclability and high activity:

  • Catalyst : HPA-Clay (2 mol%)
  • Conditions : Solvent-free, reflux for 1 hour
  • Yield : 96%.
  • Advantages : Recyclable for up to six cycles without significant yield loss.

Ionic Liquids under Microwave Irradiation

Microwave-assisted methods drastically reduce reaction times:

  • Catalyst : [Hmim][Tfa] (ionic liquid)
  • Conditions : Solvent-free, microwave irradiation, 30 minutes
  • Yield : 96%.

This approach aligns with green chemistry principles by minimizing solvent use.

Solvent-Free and Green Chemistry Approaches

Solvent-Free Synthesis

Eliminating solvents reduces environmental impact:

  • Catalyst : Co(NO₃)₂·6H₂O
  • Conditions : 80°C, 40 minutes
  • Yield : 90%.

Water as a Solvent

Aqueous conditions enhance sustainability:

  • Catalyst : HCl
  • Conditions : 90°C, 30 minutes
  • Yield : High (reported as optimized).

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Time Yield Reference
Classical Biginelli HCl Water 90°C 0.5 h High
Lewis Acid Catalysis CeCl₃·7H₂O Ethanol Reflux 2 h 92%
Solvent-Free Co(NO₃)₂·6H₂O None 80°C 0.67 h 90%
HPA-Clay Composite HPA-Clay None Reflux 1 h 96%
Microwave-Assisted [Hmim][Tfa] None Microwave 0.5 h 96%

Mechanistic Insights

The Biginelli reaction proceeds via:

  • Acyl imine formation : Acid-catalyzed condensation of aldehyde and urea.
  • Nucleophilic attack : β-Ketoester reacts with the imine.
  • Cyclization : Formation of the dihydropyrimidinone core.

Lewis acids like CeCl₃ accelerate steps 1 and 3 by polarizing carbonyl groups.

Challenges and Optimizations

  • Byproducts : Aldehyde dimers or incomplete cyclization. Mitigated by controlled stoichiometry and catalyst selection.
  • Steric Effects : Bulky substituents reduce yields. For example, t-butyl β-ketoesters yield <50%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction may produce a diol.

Scientific Research Applications

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions on the phenyl ring, replacement of the oxo group with sulfanylidene, and the addition of trifluoromethyl or hydroxyl groups. These modifications influence molecular conformation, intermolecular interactions, and biological properties.

Table 1: Structural and Crystallographic Comparison
Compound Name Substituents Crystal System Conformation Hydrogen Bonding Biological Activity
Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate Phenyl (C6H5), oxo (O) Not reported Likely sofa/half-chair (inferred) O–H⋯O, N–H⋯O (typical for DHPMs) Not explicitly reported; analogs suggest calcium channel/Eg5 inhibition
Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate monohydrate 4-Fluorophenyl, hydroxy (OH), trifluoromethyl (CF3), oxo Triclinic (P1) Sofa (central ring) O–H⋯O (intramolecular), O–H⋯O (intermolecular) Potential Eg5/TRPA1 modulation
Ethyl 6-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-4-trifluoromethyl-1,3-diazinane-5-carboxylate 2-Fluorophenyl, sulfanylidene (S), CF3, OH Not specified Sofa S–H⋯O, N–H⋯S Enhanced stability due to S⋯H interactions
Ethyl 4-hydroxy-6-(4-hydroxyphenyl)-4-trifluoromethyl-2-sulfanylidene-1,3-diazinane-5-carboxylate ethanol monosolvate 4-Hydroxyphenyl, sulfanylidene, CF3, OH Monoclinic (P21/c) Half-chair O–H⋯O (S(6) ring), O–H⋯S, N–H⋯S Calcium channel blocking, Eg5 inhibition
rac-Ethyl 4-hydroxy-4-trifluoromethyl-6-(2,4,5-trimethoxyphenyl)-2-thio-1,3-diazinane-5-carboxylate 2,4,5-Trimethoxyphenyl, thio (S), CF3, OH Not reported Half-chair (inferred) O–H⋯O, S⋯H interactions Broader bioactivity due to methoxy groups

Crystallographic and Conformational Analysis

  • Sofa vs. Half-Chair Conformations :
    • Sofa conformations (e.g., ) feature displacement of one ring atom (e.g., C bearing fluorophenyl by 0.596 Å ).
    • Half-chair conformations (e.g., ) exhibit planarity deviations (RMSD = 0.0333 Å) and intramolecular O–H⋯O bonds stabilizing S(6) rings .
  • Hydrogen Bonding Networks: Fluorinated analogs prioritize O–H⋯O and N–H⋯O bonds , while sulfanylidene derivatives utilize N–H⋯S and O–H⋯S interactions . Graph set analysis () reveals recurring motifs like D (donor) and A (acceptor) patterns, critical for crystal packing .

Biological Activity

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H13N2O3\text{C}_12\text{H}_{13}\text{N}_2\text{O}_3

This structure features a diazinane ring, which is known for its diverse biological activities. The presence of the carboxylate group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
HL-60 (Leukemia)19.0
NCI H292 (Lung)42.1
HT29 (Colon)Moderate

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, particularly in HL-60 cells, which are sensitive to oxidative stress.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation. The compound's ability to disrupt bacterial cell wall synthesis may contribute to its antimicrobial efficacy.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
  • Receptor Modulation : It could potentially modulate receptor activity, impacting signaling pathways associated with cell growth and survival.
  • Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels, it may enhance apoptotic signaling in cancer cells.

Case Studies and Research Findings

A notable study conducted by Al-Suwaidan et al. (2016) investigated the cytotoxic effects of various diazinane derivatives, including this compound. The study utilized MTT assays to assess cell viability across different cancer cell lines and reported promising results supporting the compound's potential as an anticancer agent.

Furthermore, a comparative analysis with structurally similar compounds revealed that ethyl 4-oxo derivatives generally exhibited superior biological activity, attributed to their unique structural features that enhance interaction with biological targets.

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